molecular formula C46H62N4O11 B12421489 Rifabutin-d7

Rifabutin-d7

Cat. No.: B12421489
M. Wt: 854.0 g/mol
InChI Key: ZWBTYMGEBZUQTK-NJTKEUPPSA-N
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Chemical Reactions Analysis

Rifabutin-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: Rifabutin can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Rifabutin can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of rifabutin into its constituent parts

Scientific Research Applications

Rifabutin-d7 is widely used in scientific research due to its stable isotope labeling, which makes it an excellent internal standard for mass spectrometry and other analytical techniques. Its applications include:

Mechanism of Action

Rifabutin-d7, like rifabutin, exerts its effects by inhibiting DNA-dependent RNA polymerase in susceptible bacteria. This inhibition prevents the transcription of bacterial DNA into RNA, leading to the suppression of RNA synthesis and ultimately causing bacterial cell death. The primary molecular target is the β-subunit of the bacterial RNA polymerase . This mechanism is highly effective against both gram-positive and gram-negative bacteria, including Mycobacterium tuberculosis and Mycobacterium avium complex .

Comparison with Similar Compounds

Rifabutin-d7 is part of the rifamycin family, which includes other compounds such as rifampin and rifapentine. Compared to these compounds, rifabutin has several unique properties:

Similar compounds include:

Properties

Molecular Formula

C46H62N4O11

Molecular Weight

854.0 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate

InChI

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14+,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1/i1D3,2D3,22D

InChI Key

ZWBTYMGEBZUQTK-NJTKEUPPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CN1CCC2(CC1)NC3=C4C5=C(C(=NC(=O)/C(=C/C=C/[C@@H]([C@@H]([C@H]([C@H]([C@H]([C@@H]([C@@H]([C@H](/C=C/O[C@@]6(C(=O)C4=C(O6)C(=C5O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)C3=N2)O)C([2H])([2H])[2H]

Canonical SMILES

CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C

Origin of Product

United States

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